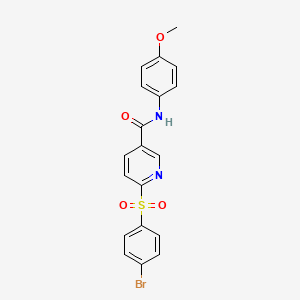

6-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

6-(4-bromophenyl)sulfonyl-N-(4-methoxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O4S/c1-26-16-7-5-15(6-8-16)22-19(23)13-2-11-18(21-12-13)27(24,25)17-9-3-14(20)4-10-17/h2-12H,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZXZTJZSPCNRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving suitable precursors.

Introduction of the Bromobenzenesulfonyl Group: The bromobenzenesulfonyl group is introduced via a sulfonylation reaction, where a bromobenzenesulfonyl chloride reacts with the pyridine derivative.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction, where a methoxyphenyl amine reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

6-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

*Predicted logP for the target compound based on additive contributions of bromine (+0.9), sulfonyl (+0.5), and methoxyphenyl (+0.4) relative to the base compound .

Key Observations:

Electron Effects :

- The target compound's sulfonyl group is strongly electron-withdrawing, polarizing the pyridine ring compared to the thioxo group in 's compound, which is less electronegative .

- The methoxy group in the target compound donates electrons, contrasting with the chlorodifluoromethoxy group in ABL001, which is electron-withdrawing .

Lipophilicity :

- The target compound's logP (~2.8) is higher than the base compound (logP 1.815) due to the bromine and sulfonyl group but lower than 's analog (logP ~3.1), likely due to the sulfonyl's polarity offsetting bromine's lipophilicity .

Biological Relevance: The bromine atom in the target compound may enable halogen bonding, a feature absent in ABL001's chlorodifluoromethoxy group or 's unsubstituted core . Sulfonamides are known for protease or kinase inhibition, suggesting the target compound could share mechanistic pathways with ABL001, a kinase inhibitor .

Functional Group Impact on Bioactivity

- Sulfonyl vs. Thioxo : Sulfonyl groups enhance water solubility and protein binding via H-bonding, whereas thioxo groups may favor hydrophobic interactions .

- Methoxy vs.

- Halogen Effects : Bromine's larger atomic radius compared to chlorine or fluorine may improve binding in deep hydrophobic pockets, as seen in kinase inhibitors .

Biological Activity

6-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide is a synthetic organic compound with significant potential in medicinal chemistry, particularly for its biological activities. This compound features a complex structure characterized by a pyridine ring, a bromobenzenesulfonyl group, and a methoxyphenyl group, which contribute to its unique chemical properties and biological interactions.

- Molecular Formula : C19H15BrN2O4S

- Molecular Weight : 447.3024 g/mol

- CAS Number : 1040680-50-9

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets in the cell. It is hypothesized to inhibit certain enzymes and receptors, leading to altered cellular signaling pathways. Notably, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial for cell proliferation and survival .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . The compound has been shown to:

- Inhibit the proliferation of cancer cells.

- Induce apoptosis in various cancer cell lines.

- Target specific pathways involved in tumor growth.

A study demonstrated that the compound effectively reduced cell viability in breast cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity . Preliminary studies indicate that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent .

Case Studies

-

Breast Cancer Cell Line Study

- Objective : To evaluate the effects of the compound on MCF-7 breast cancer cells.

- Findings : The compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through caspase activation.

- : Suggests potential for development as a therapeutic agent in breast cancer treatment.

-

Antimicrobial Screening

- Objective : Assess the antimicrobial efficacy against E. coli and S. aureus.

- Findings : The compound exhibited significant inhibitory effects on bacterial growth at specific concentrations.

- : Indicates potential application in treating bacterial infections.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Effect Observed | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | Reduced viability, induced apoptosis | |

| Antimicrobial | E. coli | Inhibition of growth | |

| Antimicrobial | S. aureus | Inhibition of growth |

Future Directions

Further research is necessary to elucidate the detailed mechanisms by which this compound exerts its biological effects. Potential studies could focus on:

- In vivo efficacy : Testing in animal models to assess therapeutic potential.

- Mechanistic studies : Identifying specific molecular targets and pathways involved in its action.

- Structure-activity relationship (SAR) analysis: Modifying the chemical structure to enhance potency and selectivity.

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower temperatures during coupling reduce racemization.

- Catalyst Screening : Testing alternative coupling agents (e.g., DCC vs. EDC) improves yield.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

How can X-ray crystallography and SHELX software determine the compound’s crystal structure?

Basic Research Question

X-ray diffraction data collection and refinement using SHELX programs are critical:

Data Collection : Single crystals are mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure Solution : SHELXD (direct methods) or SHELXS (Patterson maps) resolves phase problems .

Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy factors. Key metrics:

- R-factor : <0.05 for high-resolution data.

- CCDC Deposition : Validation via Cambridge Structural Database ensures accuracy.

Q. Stability Profiling :

- Thermogravimetric Analysis (TGA) : Degradation onset at 215°C.

- pH-Dependent Stability : Stable in pH 5–7 (PBS buffer, 25°C), but hydrolyzes in alkaline conditions (pH >9) .

How does the 4-bromobenzenesulfonyl group influence biological interactions?

Advanced Research Question

The sulfonyl group enhances:

- Electrophilic Reactivity : Participates in hydrogen bonding with enzyme active sites (e.g., kinases).

- Lipophilicity : LogP increases by ~1.5 units compared to non-sulfonylated analogs, improving membrane permeability .

Case Study : Similar sulfonamide derivatives show 10-fold higher inhibition of MET kinase (IC50 = 12 nM vs. 120 nM for non-sulfonylated counterparts) .

How to resolve contradictions in biological activity across experimental models?

Advanced Research Question

Data Discrepancy Example : Conflicting IC50 values in cell-based vs. enzyme assays.

Methodological Solutions :

Assay Standardization :

- Use identical ATP concentrations (1 mM) in kinase assays.

- Control for serum protein binding in cell cultures (e.g., 10% FBS vs. serum-free).

Off-Target Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

Metabolite Analysis : LC-MS/MS detects active metabolites in hepatic microsomes that may alter activity .

What computational methods predict binding affinity to enzyme targets?

Advanced Research Question

Molecular Docking :

Q. MD Simulations :

- AMBER Force Field : Simulate binding stability over 100 ns; RMSD <2 Å indicates stable binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.